molecular formula C7H6BrClO2 B12099056 4-Bromo-2-chloro-5-methoxyphenol

4-Bromo-2-chloro-5-methoxyphenol

Cat. No.: B12099056
M. Wt: 237.48 g/mol
InChI Key: OCBTVVTVZLPKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-5-methoxyphenol is an organic compound with the molecular formula C7H6BrClO2 It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and chlorination of 5-methoxyphenol. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst. For example, bromination can be carried out using bromine in acetic acid, while chlorination can be achieved using chlorine gas or sodium hypochlorite in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-methoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenolic group to an alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol or water) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while oxidation reactions can produce quinones or other oxidized phenolic compounds .

Scientific Research Applications

4-Bromo-2-chloro-5-methoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chloro-5-methoxybenzaldehyde
  • 4-Bromo-2-chloro-5-methoxybenzoic acid
  • 4-Bromo-2-chloro-5-methoxyaniline

Uniqueness

4-Bromo-2-chloro-5-methoxyphenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different substitution patterns, oxidation states, and reduction potentials, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

4-bromo-2-chloro-5-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBTVVTVZLPKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.